Fmoc-Gly-PsiProThr-OH
Description
Contextualizing Advanced Peptide Synthesis Challenges and Innovations
The chemical synthesis of peptides, while a powerful tool, is fraught with challenges, especially when dealing with long or complex sequences. openaccessjournals.com A primary obstacle is the tendency of growing peptide chains to aggregate on the solid support, a phenomenon often driven by the formation of intermolecular β-sheet structures. wikipedia.orgchempep.com This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete coupling and deprotection reactions, which in turn results in lower yields and the generation of deletion sequences that are difficult to purify. biosynth.com
Further complexities arise from the inherent properties of certain amino acid sequences. mblintl.com For instance, hydrophobic residues can exacerbate aggregation, while specific sequences may adopt stable secondary structures that impede the synthesis process. mblintl.com The synthesis of peptides containing post-translational modifications, such as glycosylation or phosphorylation, introduces additional layers of complexity, requiring careful selection of orthogonal protecting groups and specialized reaction conditions. mblintl.com
To address these multifaceted challenges, researchers have developed a suite of innovative techniques. These include the use of high-swelling resins, specialized coupling reagents, and the strategic incorporation of "difficult sequence"-disrupting elements. biosynth.com Among the most effective of these are pseudoproline dipeptides, which have emerged as a critical tool for improving the efficiency and success rate of synthesizing challenging peptides. biosynth.comiris-biotech.de
Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)
The foundation of modern peptide synthesis, particularly SPPS as developed by Bruce Merrifield, lies in the concept of temporary and permanent protecting groups. proteogenix.sciencepeptide.com These chemical moieties are used to mask reactive functional groups on the amino acids, ensuring that peptide bond formation occurs in a controlled and specific manner. creative-peptides.com The evolution of these protecting group strategies has been pivotal to the advancement of peptide synthesis.
Early peptide synthesis relied on the Boc (tert-butyloxycarbonyl) strategy, which utilizes an acid-labile Boc group for temporary protection of the N-terminus and more acid-stable groups for side-chain protection. proteogenix.sciencebachem.com While effective, this approach requires the use of strong acids like hydrofluoric acid for final cleavage, which can damage the peptide and necessitates specialized equipment. peptide.com
A major breakthrough came with the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group by Carpino and Han in 1970. peptide.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups are acid-labile (cleaved by trifluoroacetic acid, TFA). proteogenix.sciencebachem.com This "orthogonal" protection scheme offers greater flexibility, allowing for the synthesis of more complex and modified peptides under milder conditions. bachem.comaurigeneservices.com The Fmoc/tBu strategy has become the dominant method in SPPS, enabling the synthesis of a wide array of peptides with improved purity and yield. bachem.com
Historical Development and Significance of Pseudoproline Technology in Peptide Science
The concept of pseudoprolines was introduced by Mutter and co-workers in the mid-1990s as a novel approach to disrupt the formation of secondary structures during SPPS. chempep.comiris-biotech.deiris-biotech.de They recognized that the aggregation of peptide chains was a major cause of synthetic failure and sought to develop a method to temporarily alter the peptide backbone's conformation. wikipedia.org
Pseudoprolines are derived from serine, threonine, or cysteine residues by reacting them with an aldehyde or ketone to form an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively. wikipedia.orgchempep.com This cyclic structure mimics the kink-inducing properties of proline, forcing the preceding amide bond into a cis conformation. iris-biotech.de This disruption of the regular peptide backbone effectively breaks up the β-sheet structures responsible for aggregation, thereby improving the solvation of the growing peptide chain and facilitating subsequent coupling reactions. wikipedia.orgiris-biotech.de
The significance of pseudoproline technology lies in its ability to enable the synthesis of previously inaccessible peptides. wikipedia.org These include long peptides, small proteins, cyclic peptides, and sequences prone to aggregation. chempep.com The incorporation of a pseudoproline dipeptide can dramatically increase the yield and purity of the crude peptide product. iris-biotech.de Furthermore, the pseudoproline moiety acts as a temporary protecting group for the serine, threonine, or cysteine side chain, and the native sequence is readily regenerated during the final TFA cleavage step. wikipedia.orgsigmaaldrich.com This dual functionality has made pseudoproline dipeptides an invaluable tool in the peptide chemist's arsenal.
Overview of Fmoc-Gly-PsiProThr-OH as a Representative Pseudoproline-Containing Dipeptide Building Block
This compound is a specific and widely used pseudoproline-containing dipeptide building block. chemimpex.comsigmaaldrich.com It consists of a glycine (B1666218) residue linked to a threonine residue that has been modified to form a dimethyl-substituted oxazolidine ring, also known as a pseudoproline (Psi(Me,Me)Pro). chemimpex.comsigmaaldrich.com The N-terminus of the glycine is protected by the base-labile Fmoc group, making it perfectly suited for use in Fmoc-based SPPS. sigmaaldrich.com
This particular dipeptide is designed to be incorporated into a peptide sequence at a Gly-Thr motif. sigmaaldrich.com The reason it is supplied as a dipeptide is to overcome the steric hindrance associated with acylating the nitrogen atom within the oxazolidine ring, which would lead to low coupling yields. sigmaaldrich.com By using the pre-formed dipeptide, two amino acid residues are added in a single coupling step, enhancing the efficiency of the synthesis. sigmaaldrich.com
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₂₄H₂₆N₂O₆ iris-biotech.desigmaaldrich.com |
| Molecular Weight | 438.47 g/mol iris-biotech.desigmaaldrich.com |
| Appearance | White to off-white powder chemicalbook.com |
| Storage Temperature | 2-8°C iris-biotech.desigmaaldrich.com |
| Application | Peptide synthesis iris-biotech.desigmaaldrich.com |
| Reaction Suitability | Fmoc solid-phase peptide synthesis sigmaaldrich.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZZZZUNKUMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Analysis of Pseudoproline Containing Peptides
Spectroscopic Characterization Methodologies
NMR spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure and dynamics of peptides in solution. For pseudoproline-containing peptides, it is indispensable for characterizing the conformational equilibria that define their behavior.
The peptide bond preceding a proline or pseudoproline residue can exist in either a cis or trans conformation. Unlike typical peptide bonds where the trans form is overwhelmingly favored, the energy barrier for isomerization of an Xaa-ΨPro bond is lower, allowing for a significant population of the cis isomer. hw.ac.uk The incorporation of the oxazolidine (B1195125) ring in pseudoproline dipeptides, in fact, strongly biases the equilibrium toward the cis conformation. iris-biotech.de
This cis/trans isomerization is a slow process on the NMR timescale, resulting in two distinct sets of resonance signals for the atoms in and around the pseudoproline residue. nih.gov By integrating the signals corresponding to each isomer, their relative populations can be accurately determined. hw.ac.uk
Studies on a series of 14 N-terminally protected threonine-derived pseudoproline dipeptides have shown that the cis conformer is the major form observed in solution. researchgate.net The ratio of cis to trans conformers does not depend significantly on the side chain of the N-terminal amino acid when the N-terminus is protected, as is the case in Fmoc-Gly-PsiProThr-OH. researchgate.net
One of the most reliable indicators for assigning cis and trans isomers in proline-containing peptides is the chemical shift difference in the ¹³C NMR spectrum for the proline Cβ and Cγ carbons. This principle is extended to pseudoproline residues. A significant difference (Δδ) between the Cβ and Cγ chemical shifts is characteristic of the trans isomer, while a much smaller difference is observed for the cis isomer.
| Isomer | Typical ¹³C Chemical Shift Difference (δCβ - δCγ) for Proline |
| trans | ~9-10 ppm |
| cis | ~4-5 ppm |
This interactive table summarizes the typical differences in ¹³C NMR chemical shifts used to distinguish between cis and trans isomers of proline, a principle that is applicable to pseudoproline analysis.
For this compound, it is expected that the Gly-ΨProThr amide bond exists predominantly in the cis conformation in solution, with an expected cis:trans ratio significantly greater than 1.
The primary conformational equilibrium for this compound in solution is the cis/trans isomerization of the Gly-ΨProThr amide bond. NMR studies allow for the characterization of this equilibrium by quantifying the populations of both states. nih.govnih.gov The exchange rate between the two isomers can also be investigated using advanced NMR techniques like EXSY (Exchange Spectroscopy), which can provide kinetic information about the isomerization process. The conformational preference is influenced by factors such as the solvent, temperature, and the nature of the residues flanking the pseudoproline. nih.govresearchgate.net However, for N-protected dipeptides, the high preference for the cis isomer makes it the dominant conformational state under most conditions. researchgate.net
Pseudoproline dipeptides are often referred to as "structure-breakers" because the enforced cis-amide bond introduces a sharp kink or turn in the peptide backbone. iris-biotech.desigmaaldrich.com This disruption effectively prevents the formation of regular secondary structures like α-helices and β-sheets, which rely on the planarity of trans-amide bonds for stable hydrogen-bonding networks.
For a short dipeptide like this compound, the formation of stable, canonical secondary structures is not anticipated. Instead, the molecule is expected to adopt a highly flexible, unordered conformation in solution, dominated by the turn induced by the pseudoproline residue. NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm this. The absence of sequential (i, i+1) Hα-HN NOEs with large coupling constants and the lack of medium- or long-range NOEs between residues are characteristic of a random coil or disordered structure rather than a stable helix or sheet. nih.gov
Infrared (IR) Spectroscopy FTIR spectroscopy probes the vibrational modes of the peptide backbone. lew.ro The amide I band, which appears between 1600 cm⁻¹ and 1700 cm⁻¹, is particularly sensitive to secondary structure. researchgate.netleibniz-fli.de This band arises primarily from the C=O stretching vibration of the peptide bond. shimadzu.com The frequency of the amide I band maximum can be correlated with specific types of secondary structure. Given that this compound is expected to be disordered, its IR spectrum would likely show an amide I band characteristic of a random coil conformation.
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1650–1658 |
| β-Sheet | 1620–1640 |
| β-Turn | 1660–1685 |
| Random Coil / Unordered | 1640–1655 |
This interactive table displays the correlation between different secondary structures and their characteristic Amide I band frequencies in IR spectroscopy.
Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org The peptide backbone produces a characteristic CD signal in the far-UV region (190-250 nm) that depends on its conformation. creative-proteomics.com
α-Helices show two negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
β-Sheets exhibit a negative band around 218 nm and a positive band around 195 nm.
Random Coil or unordered structures are characterized by a strong negative band near 200 nm and very low ellipticity above 210 nm. nih.gov
For this compound, the CD spectrum is expected to be dominated by features of an unordered structure. nih.gov It is important to note that the N-terminal Fmoc group is also a strong chromophore and will contribute significantly to the CD spectrum, particularly in the 260-310 nm range, which can sometimes overlap with and complicate the interpretation of the peptide backbone signals. researchgate.net
X-ray crystallography provides precise information about the molecular conformation in the solid state. While no crystal structure has been reported for this compound specifically, the structure of a closely related compound, Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH, has been determined. In the solid state, this molecule was found to adopt a cis-amide bond geometry.
This finding supports the strong intrinsic preference of N-protected pseudoproline dipeptides for the cis conformation. However, it is crucial to recognize that solid-state conformations can be influenced by crystal packing forces and may not always perfectly reflect the predominant conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational and Molecular Modeling Approaches
Computational and molecular modeling techniques are indispensable for elucidating the structural and dynamic properties of complex biomolecules like pseudoproline-containing peptides. These methods provide atomic-level insights that complement experimental data, offering a powerful platform to predict and understand the conformational landscape of peptides incorporating the this compound moiety.
Density Functional Theory (DFT) Calculations for Conformational Preferences
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pseudoproline-containing peptides, DFT calculations are crucial for determining intrinsic conformational preferences by accurately calculating the relative energies of different stereoisomers and rotamers.
Research on model pseudoproline systems, such as N-acetyl-N'-methylamides of oxazolidine (Ac-Oxa-NHMe), utilizes DFT methods like B3LYP to explore the effects of substituting proline's Cγ with an oxygen atom. acs.orgnih.gov These calculations analyze the potential energy surface with respect to backbone dihedral angles (φ, ψ) and the cis/trans isomerization of the peptide bond preceding the pseudoproline ring. acs.org For a peptide containing the Gly-PsiProThr sequence, DFT calculations can elucidate the energetic landscape, revealing the most stable puckering of the oxazolidine ring and the rotational barrier for the Gly-PsiPro amide bond isomerization. researchgate.net Studies have consistently shown that DFT computations can predict a higher population of the cis conformer for oxazolidine-containing dipeptides compared to their natural proline counterparts, a key factor in their structure-disrupting capabilities. researchgate.net The effects of different environments can be simulated using a self-consistent reaction field (SCRF) method to model the peptide's behavior in various solvents, from nonpolar (chloroform) to polar (water). acs.org
| Computational Method | Basis Set | Application for this compound | Key Findings from Model Systems acs.orgnih.govresearchgate.net |
|---|---|---|---|
| DFT (B3LYP) | 6-31+G(d) | Calculating relative free energies of conformers; determining the rotational energy barrier for cis-trans isomerization of the Gly-PsiPro bond. | Predicts a higher energetic preference for the cis-amide bond in pseudoprolines compared to proline; accurately models solvent effects on conformational stability. |
| Ab initio (Hartree-Fock) | 6-31G(d) | Initial geometry optimization and exploration of the potential energy surface. | Provides foundational structural data and identifies local energy minima corresponding to stable conformations (e.g., γ-turns, α-helices). |
| SCRF (PCM) | N/A | Simulating the influence of solvent polarity on conformational preferences. | Shows increased populations of polyproline-like and α-helical conformations in polar solvents. |
Molecular Dynamics (MD) Simulations for Structural Stability and Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. americanpeptidesociety.orgnih.gov For peptides containing this compound, MD simulations provide critical insights into their structural stability, flexibility, and dynamic behavior in solution. These simulations can validate and expand upon the static pictures provided by DFT calculations.
Prediction of Peptide Folding and Aggregation Propensity
A primary application of pseudoproline dipeptides is to mitigate aggregation during solid-phase peptide synthesis. chempep.combachem.com Computational tools play a significant role in predicting the aggregation propensity of a given peptide sequence and in understanding how the strategic incorporation of a pseudoproline like that in this compound can disrupt this process.
Numerous algorithms and web-based servers, such as Aggrescan, have been developed to identify aggregation-prone regions (APRs) within a polypeptide sequence. mdpi.com These tools typically analyze physicochemical properties like hydrophobicity, charge, and propensity to form β-sheets to locate "hot spots" for aggregation. nih.govuab.catuzh.ch Once an APR is identified, computational modeling can be used to simulate the effect of substituting a standard dipeptide with a pseudoproline dipeptide. Atomistic simulations of multiple peptide chains can demonstrate that the introduction of the pseudoproline's structural kink prevents the formation of the intermolecular hydrogen bonds necessary to form stable β-sheet aggregates. nih.gov By disrupting the planarity of the peptide backbone, the pseudoproline moiety effectively reduces the peptide's ability to self-assemble into ordered, insoluble fibrils. acs.org
Role of Pseudoprolines in Peptide Secondary Structure Induction and Stabilization
The incorporation of pseudoproline dipeptides, formed from serine, threonine, or cysteine, fundamentally alters the conformational landscape of a peptide chain. chempep.com The oxazolidine ring within the this compound moiety acts as a potent modulator of secondary structure, primarily by disrupting aggregation-prone conformations and stabilizing specific turn motifs.
Kink Formation and Disruption of β-Sheet Aggregates
The principal and most well-documented role of pseudoprolines is the disruption of secondary structures, particularly the β-sheet aggregates that frequently cause low yields and purification challenges during peptide synthesis. chempep.comacs.org This is achieved through the introduction of a rigid "kink" into the peptide backbone. peptide.compeptide.comiris-biotech.de
| Property | Standard Gly-Thr Sequence | Gly-PsiProThr Sequence |
|---|---|---|
| Preferred Amide Bond (ω) | trans (~180°) | cis (~0°) acs.orgthieme-connect.de |
| Backbone Geometry | Extended, flexible | Kinked, constrained peptide.compeptide.com |
| Propensity for β-Sheet Formation | High (in aggregation-prone sequences) | Low; disrupts β-sheet formation chempep.comacs.org |
| Effect on Aggregation | Can contribute to aggregation | Prevents aggregation, increases solubility bachem.com |
Induction of Turn Conformations (e.g., β-Turns, γ-Turns)
Beyond simply disrupting undesirable secondary structures, pseudoprolines actively induce and stabilize specific turn conformations. acs.orgiris-biotech.de These turns are crucial elements in the folding of proteins and can pre-organize a peptide into a bioactive conformation. The constrained geometry of the PsiProThr residue makes it a potent turn-inducer.
Bioinformatics analyses and experimental studies on Ser/Thr-Pro sequences show a high propensity for forming β-turns. biorxiv.orgbiorxiv.org Specifically, the sequence often adopts a Type I β-turn, which is a four-residue motif stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. biorxiv.org The cis-amide bond favored by the pseudoproline moiety is a defining feature of Type VI β-turns, making this another likely conformation. biorxiv.org The pseudoproline acts as a "molecular hinge," effectively reversing the direction of the peptide chain and facilitating the formation of these compact, folded structures. bachem.com This turn-inducing property is not only beneficial for improving synthesis but is also exploited in peptide design to mimic the native turns of proteins or to facilitate the cyclization of linear peptides. bachem.comiris-biotech.de
Influence on Peptide Backbone Dihedral Angles and Conformational Landscapes
The incorporation of a pseudoproline residue, such as the threonine-derived oxazolidine in this compound, exerts a profound and predictable influence on the local peptide structure. This influence is most clearly observed in the alteration of the peptide backbone's dihedral angles—phi (φ), psi (ψ), and omega (ω)—which collectively define the peptide's conformational landscape. The unique five-membered ring structure of the pseudoproline moiety imposes significant steric constraints that differ from those of both natural proline and other amino acids.
The most dramatic effect of the PsiPro(Thr) residue is on the omega (ω) dihedral angle of the preceding peptide bond, in this case, the Gly-PsiPro bond. iris-biotech.de While the peptide bond in non-proline residues almost exclusively adopts a trans conformation (ω ≈ 180°), the introduction of a pseudoproline strongly favors a cis conformation (ω ≈ 0°). researchgate.netacs.org This enforced cis amide bond acts as a "molecular hinge," inducing a sharp turn or "kink" in the peptide backbone. iris-biotech.depeptide.com This is a more pronounced effect than that observed even with natural proline, which typically shows a smaller but significant population of the cis isomer compared to other amino acids. nih.gov The stabilization of the cis isomer disrupts the formation of regular secondary structures like β-sheets, which rely on extended trans backbones, thereby increasing the solubility of the peptide chain. iris-biotech.dechempep.com
| Peptide Bond Type | Predominant ω Angle | Typical cis Isomer Population | Consequence |
| Xaa-Yaa (non-proline) | ~180° (trans) | ~0.04% | Extended Conformation |
| Xaa-Pro | ~180° (trans) | ~6% | Restricted Conformation |
| Xaa-PsiPro(Thr) | ~0° (cis) | >50% (often major conformer) researchgate.net | Kinked/Turn Conformation peptide.com |
The PsiPro(Thr) residue also significantly constrains the phi (φ) dihedral angle due to its cyclic side chain being fused to the backbone nitrogen atom. nih.gov Similar to proline, this restriction limits the accessible conformational space for the φ angle to a narrow range, typically around -60° to -75°. nih.gov This constraint, combined with the induced cis ω angle, severely limits the possible φ and ψ combinations, altering the peptide's accessible regions on a Ramachandran plot.
Collectively, these effects reshape the conformational landscape of the peptide. Instead of a broad landscape with multiple potential energy minima corresponding to various extended or helical structures, the landscape of a PsiPro-containing peptide segment is dominated by a deep minimum corresponding to the kinked, cis-amide bond conformation. researchgate.netnih.gov This pre-organization of the peptide backbone into a turn-like structure is a key feature exploited in chemical synthesis, for example, to facilitate the cyclization of linear peptides by bringing the peptide termini into proximity. iris-biotech.deresearchgate.net
| Dihedral Angle | Influence of PsiPro(Thr) in Gly-PsiPro(Thr) | Structural Implication |
| ω (Omega) | Strongly favors cis conformation (~0°) for the Gly-PsiPro bond. researchgate.netacs.org | Induces a sharp "kink" or turn in the peptide backbone; disrupts β-sheet formation. iris-biotech.de |
| φ (Phi) | Restricted to a narrow range (approx. -60° to -75°), similar to proline. nih.gov | Reduces conformational flexibility of the backbone. |
| ψ (Psi) | Influenced by the preceding φ and ω angles and ring pucker. | Further defines the local turn structure. |
Applications of Pseudoproline Technology in Academic Research and Design
Peptide and Peptidomimetic Design
The introduction of pseudoproline-containing dipeptides, such as Fmoc-Gly-PsiProThr-OH, offers chemists powerful tools for designing peptides and peptidomimetics with tailored properties. chempep.com The core of this technology is the temporary insertion of a proline-like structure into the peptide backbone, which influences conformation and physicochemical properties before being converted back to the native amino acid sequence during final cleavage. iris-biotech.deactivotec.com
Pseudoprolines serve as excellent temporary proline isosteres. acs.org The five-membered oxazolidine (B1195125) ring formed from the threonine residue in this compound mimics the cyclic structure of proline. chempep.comarkat-usa.org This mimicry is central to its function. While true proline residues permanently introduce a rigid kink in the peptide backbone, pseudoprolines offer this structural feature transiently during synthesis. iris-biotech.de
The oxazolidine ring system, like proline, restricts the rotation around the N-Cα bond and influences the peptide backbone's local conformation. acs.org However, unlike a permanent proline substitution, the pseudoproline's oxazolidine ring can be easily opened under standard acidic conditions, such as with trifluoroacetic acid (TFA) during cleavage from the resin, to regenerate the original threonine residue. iris-biotech.deactivotec.com This reversible nature allows it to be used as a "protecting group" that simultaneously confers proline-like properties. acs.org In some specialized cases where the oxazolidine ring is made more stable, it can serve as a permanent proline mimic to create peptidomimetics with unique structural features. acs.org
A key application of building blocks like this compound is the design of conformationally constrained peptides. arkat-usa.orgchapman.edu Peptides in solution are often highly flexible, which can be entropically unfavorable for binding to biological targets. chapman.edu By introducing the rigid oxazolidine ring of the pseudoproline, chemists can reduce this conformational freedom. chapman.edursc.org
The incorporation of a pseudoproline induces a "kink" in the peptide chain, disrupting otherwise linear or extended structures. iris-biotech.depeptide.com This pre-organization of the peptide backbone can lead to structures with more defined secondary structural elements, such as turns. uni-kiel.de This strategy is a cornerstone of peptidomimetic design, aiming to create molecules with improved receptor binding affinity, selectivity, and proteolytic stability. chapman.edunih.gov The use of pseudoproline dipeptides has proven to be a superior method for improving the synthesis of "difficult" peptides compared to other backbone protection strategies like the use of 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. nih.gov
The ability of pseudoprolines to induce bends makes them valuable tools for mimicking β-turns and stabilizing loop structures in peptides. uni-kiel.degoogle.com This is particularly relevant in the design of synthetic vaccines and epitope mimics. researchgate.net For example, the V3 loop of the HIV-1 envelope glycoprotein (B1211001) gp120 is a critical epitope for antibody recognition. nih.govnih.gov However, its flexibility can make it a difficult target for the immune system to recognize effectively.
By incorporating a pseudoproline dipeptide into a synthetic peptide corresponding to a segment of the V3 loop, researchers can stabilize a turn-like conformation that may better represent the structure of the loop as it exists on the native viral protein. researchgate.netnih.gov This conformational stabilization can help in focusing the immune response. While direct studies citing this compound for the V3 loop are not prominent, the principle of using pseudoprolines to constrain flexible loops is a well-established strategy in epitope mapping and the design of immunogens. google.comresearchgate.net
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form generally being more stable. acs.orgnih.gov The interconversion between these two states can be a slow process and is often a rate-limiting step in protein folding. acs.org Pseudoprolines, by mimicking proline, strongly influence this equilibrium. iris-biotech.de
The amide bond formed between the preceding amino acid (in this case, Glycine) and the nitrogen of the pseudoproline's oxazolidine ring shows a strong preference for the cis conformation. iris-biotech.depeptide.com This is a significant deviation from typical peptide bonds. This induced cis bond is a primary reason for the structure-disrupting capabilities of pseudoprolines, as it effectively breaks the regular hydrogen-bonding patterns that lead to β-sheet formation and aggregation during synthesis. acs.orgiris-biotech.deacs.org By strategically placing a building block like this compound, a chemist can control the local geometry of the peptide backbone, temporarily forcing a cis configuration that can be beneficial for synthesis or for studying the impact of isomerization on peptide function. iris-biotech.denih.gov
Synthesis of Complex Peptide Architectures
Beyond linear peptides, pseudoproline technology is instrumental in the construction of more complex molecular architectures, most notably cyclic peptides.
Peptide macrocyclization is a common strategy to enhance the stability and bioactivity of peptides. issuu.com However, the cyclization of linear peptides can be challenging due to the energetic barrier of bringing the N- and C-termini together from an extended conformation. uni-kiel.de
The incorporation of a pseudoproline dipeptide, such as this compound, can significantly facilitate head-to-tail cyclization. iris-biotech.depeptide.com The "kink" induced by the pseudoproline pre-organizes the linear peptide into a turn-like conformation, placing the peptide's ends in closer proximity. iris-biotech.deissuu.com This proximity increases the probability of an intramolecular reaction over intermolecular oligomerization, leading to higher yields of the desired cyclic monomer, even at higher concentrations. uni-kiel.de After the successful cyclization, the pseudoproline can be removed during the final deprotection step, yielding the native cyclic peptide. iris-biotech.de This has made pseudoproline-assisted cyclization a powerful and widely adopted strategy in the synthesis of cyclic peptides for research and drug discovery. uni-kiel.dewikipedia.org
Table of Research Findings on Pseudoproline Applications
| Application Area | Key Finding | Compound Type | Reference(s) |
| Peptide Synthesis Efficiency | Insertion of a single pseudoproline can lead to 10-fold increases in product yield for highly aggregated sequences. | Oxazolidine/Thiazolidine (B150603) Dipeptides | iris-biotech.de |
| Conformational Control | The amide bond preceding a pseudoproline residue preferentially adopts a cis configuration, disrupting β-sheet formation. | Pseudoproline Dipeptides | iris-biotech.depeptide.com |
| Cyclization | A tripeptide containing a pseudoproline, H-Pro-Pro-Thr(ΨMe,Mepro)-OH, cyclized instantaneously in high yield at concentrations up to 0.1 M. | Oxazolidine Dipeptides | uni-kiel.de |
| Comparative Advantage | Pseudoproline incorporation was found to be superior to Hmb backbone protection for improving crude peptide purity due to better coupling kinetics. | Pseudoproline vs. Hmb-amino acids | nih.gov |
| Difficult Sequences | Enabled the successful synthesis of a 54-amino-acid fragment of caveolin-1 (B1176169) by optimizing pseudoproline positioning. | Pseudoproline Dipeptides | chempep.com |
Access to Long and Difficult Peptide Sequences (e.g., Amyloidogenic Peptides like hIAPP, Chemokines like RANTES)
The synthesis of long peptides or those with a high propensity for aggregation is a significant challenge in solid-phase peptide synthesis (SPPS). chempep.com Aggregation, often caused by the formation of intermolecular β-sheet structures within the growing peptide chains attached to the resin, can lead to incomplete coupling reactions and dramatically low yields. chempep.comwikipedia.org Pseudoproline dipeptides, such as Fmoc-Gly-Thr(psiMe,Mepro)-OH, are powerful tools designed to overcome these issues. sigmaaldrich.commerckmillipore.com By incorporating a temporary "kink" into the peptide backbone, these reagents disrupt secondary structure formation, thereby enhancing the solvation of the peptide chain and improving reaction kinetics. chempep.comwikipedia.orgthieme-connect.de Upon final cleavage with trifluoroacetic acid (TFA), the native peptide sequence is fully restored. wikipedia.orgsigmaaldrich.com
The utility of this technology has been demonstrated in the synthesis of several notoriously difficult peptides:
Human Islet Amyloid Polypeptide (hIAPP): Also known as Amylin, hIAPP is a 37-residue peptide hormone whose amyloidogenic nature makes it extremely prone to aggregation. acs.orgnih.gov Standard Fmoc-SPPS of hIAPP and its highly amyloidogenic fragments often results in only trace amounts of the desired product. acs.orgnih.gov The incorporation of pseudoproline dipeptides has enabled the efficient synthesis of full-length hIAPP with high yield and purity. acs.orgnih.govbachem.com In some cases, the crude peptide obtained using this method was pure enough to proceed directly with post-synthetic modifications, such as the formation of the Cys2-Cys7 disulfide bridge, without prior purification. acs.org
RANTES (1-68): This 68-amino acid chemokine has a strong tendency to aggregate, which complicates its chemical synthesis. chempep.comnih.gov Attempts to synthesize RANTES using traditional polystyrene-based resins have been met with failure. researchgate.net Researchers have found that a synergistic approach, combining the use of pseudoproline dipeptides with advanced, fully polyethylene (B3416737) glycol (PEG)-based resins like ChemMatrix, is highly effective. nih.govunirioja.es This combination successfully mitigates aggregation and allows for the efficient stepwise solid-phase synthesis of this complex chemokine. nih.govresearchgate.net
The following table summarizes the impact of pseudoproline technology on the synthesis of these challenging peptides.
| Peptide | Synthesis Challenge | Pseudoproline-Based Solution | Outcome | References |
| hIAPP (Amylin) | Extreme amyloidogenic aggregation during SPPS. | Incorporation of oxazolidine-based pseudoproline dipeptides. | Successful synthesis with high yield and purity, facilitating further modifications. | acs.orgnih.govbachem.com |
| RANTES | High propensity for aggregation, leading to poor coupling yields. | Combination of pseudoproline dipeptides and a PEG-based ChemMatrix resin. | Efficient stepwise synthesis of the complex 68-residue chemokine was achieved. | chempep.comnih.govresearchgate.netunirioja.es |
| Aβ 1-42 | Significant aggregation during both synthesis and purification. | Use of pseudoproline dipeptides to disrupt on-resin aggregation. | Resulted in a higher crude yield compared to standard Fmoc-SPPS protocols. | rsc.org |
Biomolecular Studies and Chemical Biology Tools
The influence of pseudoproline dipeptides extends into their use as sophisticated tools for chemical biology and biomolecular research. By providing control over peptide conformation, they enable detailed investigations into molecular interactions, protein folding, and the design of bioactive molecules.
Investigating Principles of Molecular Recognition and Peptide-Protein Interactions
Molecular recognition between a peptide and its protein target is fundamentally dependent on the three-dimensional structure of the peptide. Pseudoproline dipeptides like this compound serve as tools to study these interactions. researchgate.net The oxazolidine ring system imposes a distinct proline-like kink in the peptide backbone, which restricts the available conformational space. wikipedia.orgresearchgate.net A key feature of this induced structure is the preference for a cis-amide bond preceding the pseudoproline residue, a conformation that is less common in standard peptide bonds but crucial for the bioactivity of many natural peptides. thieme-connect.dedntb.gov.ua
By strategically inserting a pseudoproline, researchers can lock a specific region of a peptide into a defined turn structure. This allows for the systematic exploration of how local conformation influences binding affinity and specificity in peptide-protein interactions. researchgate.netnih.gov This approach helps to dissect the structural requirements for molecular recognition and provides a deeper understanding of the principles governing these fundamental biological events. researchgate.netconnectedpapers.com
Probing Peptide Folding and Self-Assembly Mechanisms
The same conformational control that benefits peptide synthesis can be harnessed to study the complex processes of peptide folding and self-assembly. The introduction of a pseudoproline can act as a local, reversible structural constraint, allowing researchers to investigate how specific turns or kinks influence the folding pathway of a larger peptide or protein. researchgate.netresearchgate.net
This is particularly relevant for studying amyloidogenic peptides. By inserting a pseudoproline into a sequence like hIAPP, scientists can disrupt aggregation at a specific site and study the conformational properties that drive self-assembly and fibril formation. dntb.gov.uaresearchgate.net These studies provide critical insights into the molecular mechanisms of diseases associated with protein misfolding. researchgate.net Furthermore, the use of pseudoprolines has been instrumental in producing high-purity peptides required for the study of designed, self-assembling virus-like particles, where controlled aggregation is a desired outcome. nih.gov The ability to modulate and interrupt the intrinsic aggregation tendencies of peptides makes pseudoprolines invaluable for probing the forces and structures that govern self-assembly. nih.gov
Development of Conformationally Controlled Probes and Ligands
A major goal in chemical biology and drug design is the creation of peptides with specific, predictable three-dimensional shapes to ensure high affinity and selectivity for a biological target. researchgate.net Pseudoproline dipeptides are enabling tools in this endeavor. By enforcing a specific backbone geometry, such as a β-turn, these building blocks help to pre-organize a peptide into its bioactive conformation. nih.gov
This conformational restriction can lead to the development of potent and selective ligands for receptors, or probes designed to interact with specific cellular components. researchgate.nettargetmol.com For example, research has focused on creating stable β-hairpin and β-turn mimics using pseudoproline-containing oligopeptides. nih.gov These conformationally defined molecules can then be used to explore biological systems or serve as scaffolds for the development of novel peptide-based therapeutics. chemimpex.comresearchgate.net The ability to tune the physicochemical and biological properties of peptide ligands through such structural modifications highlights the power of pseudoproline technology in creating sophisticated chemical biology tools. researchgate.net
Analytical Methodologies for Characterization of Complex Peptides
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone of peptide analysis, providing precise molecular weight information and insights into the primary structure and potential modifications.
LC-MS for Purity Assessment and Molecular Weight Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique indispensable for the characterization of synthetic peptides. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like Fmoc-Gly-PsiProThr-OH, LC-MS serves two primary functions: confirming the molecular weight and assessing the purity of the sample.
During analysis, the peptide is first separated from impurities on an HPLC column, typically a reversed-phase column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, commonly by electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is determined.
The expected monoisotopic mass for this compound (assuming a standard oxazolidine (B1195125) from threonine, C₂₂H₂₂N₂O₆) is approximately 410.15 g/mol . The ESI-MS spectrum would be expected to show a prominent ion corresponding to this mass, typically as the protonated molecule [M+H]⁺ at m/z 411.16, along with other possible adducts (e.g., [M+Na]⁺). The confirmation of this molecular weight provides strong evidence for the identity of the synthesized peptide. The integrated peak area from the LC chromatogram provides a quantitative measure of purity.
Table 1: Representative LC-MS Data for this compound
| Parameter | Theoretical Value | Observed Value | Ion Type |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₂N₂O₆ | - | - |
| Monoisotopic Mass | 410.15 g/mol | 410.16 g/mol | [M] |
| Mass-to-Charge (m/z) | 411.16 | 411.17 | [M+H]⁺ |
MALDI-TOF MS for Peptide Mass Analysis and Impurity Detection
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another critical tool for peptide analysis. nih.govnih.gov It is particularly valued for its high sensitivity, speed, and tolerance for samples that may not be perfectly pure. nih.gov In this technique, the peptide sample is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact peptide molecules into the gas phase as ions. These ions are then accelerated into a flight tube, and their time-of-flight is measured to determine their m/z ratio.
For this compound, MALDI-TOF MS provides a rapid and accurate confirmation of the molecular weight, complementing LC-MS data. It is also highly effective at detecting low-level impurities, such as deletion sequences or peptides with failed deprotection of side chains, which would appear as distinct peaks with different masses in the spectrum.
Peptide Mapping for Detection and Localization of Modifications
Peptide mapping is a fundamental technique in the biopharmaceutical industry used to confirm the primary structure of a protein or a large peptide. rapidnovor.comcreative-proteomics.com For a smaller, synthetic peptide like this compound, a full peptide map via enzymatic digestion is generally not necessary as its sequence is known from the synthesis steps.
However, the principles of peptide mapping can be applied to characterize any potential modifications or degradation products that may arise during synthesis or storage. emerypharma.compromega.ca This involves using high-resolution mass spectrometry, often with fragmentation capabilities (MS/MS), to analyze the intact peptide. Fragmentation analysis can pinpoint the location of any modifications, such as oxidation or unexpected side-chain reactions, by breaking the peptide at specific bonds and analyzing the masses of the resulting fragments. This detailed structural analysis ensures the integrity of the final product. rapidnovor.com
Chromatographic Separation Methods
Chromatographic techniques are essential for both the purification of the target peptide from synthesis-related impurities and for the analytical assessment of purity and physical stability.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for the purification and purity analysis of synthetic peptides. bachem.comamericanpeptidesociety.org The separation is based on the hydrophobic character of the peptide. The sample is loaded onto a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C18 alkyl chains). Elution is achieved using a gradient of an aqueous mobile phase and an organic modifier, usually acetonitrile. bachem.comoup.com An ion-pairing agent like trifluoroacetic acid (TFA) is typically added to both solvents to improve peak shape and resolution. bachem.com
The Fmoc group on this compound imparts significant hydrophobicity, allowing for strong retention on an RP-HPLC column and excellent separation from more polar, truncated sequences or other synthesis impurities. Analytical RP-HPLC is used to determine the final purity of the peptide, with detection commonly performed by UV absorbance at 210-220 nm. bachem.com Purity levels are typically expected to be above 95% for research-grade peptides.
Table 2: Typical RP-HPLC Method Parameters for Peptide Purification
| Parameter | Condition |
|---|---|
| Column | C18 Silica, 5 µm particle size, 100 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min (analytical) |
| Detection | UV at 220 nm |
| Expected Retention | Dependent on exact gradient and column, but expected to be significantly retained due to the Fmoc group. |
Size Exclusion Chromatography (SEC) for Aggregation Assessment
Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic size in solution. lcms.cz It is the gold-standard method for quantifying aggregates in protein and peptide therapeutics. lcms.cznih.gov The stationary phase consists of porous particles, and larger molecules that are excluded from the pores travel a shorter path and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.
For a relatively small peptide like this compound, significant aggregation is less common than for large proteins. However, SEC can still be employed as a quality control measure to detect the presence of dimers or higher-order oligomers that may form, particularly at high concentrations or during long-term storage. acs.org The appearance of any peaks eluting earlier than the main monomer peak would indicate the presence of aggregates, allowing for their quantification. nih.gov
Table 3: Mentioned Compounds
| Compound Name | Abbreviation / Shorthand |
|---|---|
| This compound | - |
| Acetonitrile | - |
| Trifluoroacetic Acid | TFA |
Spectrophotometric Quantification
Spectrophotometric methods are widely employed in the analytical characterization of peptides for their simplicity, speed, and accessibility. These techniques rely on the principle that molecules absorb light at specific wavelengths. For complex peptides like this compound, which contain specific chromophoric groups, UV-Vis spectroscopy is a particularly powerful tool for quantification, especially in the context of solid-phase peptide synthesis (SPPS).
UV-Vis Spectroscopy for Fmoc Loading Determination
A crucial parameter in SPPS is the "loading," which refers to the amount of the initial amino acid or peptide attached to the solid support (resin). biotage.com Accurately determining the resin loading is essential for optimizing reagent stoichiometry in subsequent coupling steps, thereby minimizing waste and reducing costs, particularly when using expensive building blocks. biotage.com UV-Vis spectroscopy provides a rapid and reliable non-destructive method for quantifying the loading of an N-terminally Fmoc-protected peptide, such as this compound, on a solid support. nih.govacs.org
The methodology is based on the quantitative cleavage of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the peptide's N-terminus. nih.gov The Fmoc group is labile to bases, and treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), efficiently removes it. chempep.comuci.edu The cleaved Fmoc group subsequently reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.govrsc.org This adduct is a strong chromophore that exhibits distinct and intense absorbance maxima in the UV spectrum, which allows for its precise quantification. nih.govtec5usa.com
The quantification is governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance and the concentration of the absorbing species. biotage.com The formula used for calculating the loading is:
Loading (mmol/g) = (Absorbance × Volume of Solution [L]) / (ε [L·mol⁻¹·cm⁻¹] × mass of resin [g] × path length [cm]) rsc.org
A precisely weighed sample of the dried peptide-resin is treated with a known volume of the piperidine/DMF solution. chempep.com After a short incubation period to ensure complete cleavage of the Fmoc group, the resin is filtered off, and the absorbance of the filtrate, which contains the dibenzofulvene-piperidine adduct, is measured. chempep.comuci.edu
The dibenzofulvene-piperidine adduct displays two primary absorption maxima suitable for quantification, one around 290 nm and a more intense one at approximately 301 nm. nih.govnih.gov The molar extinction coefficient (ε) of the adduct is a known constant, although reported values can vary slightly depending on the solvent and measurement conditions. nih.gov For the peak at ~301 nm, the molar extinction coefficient is most commonly cited as 7800 M⁻¹cm⁻¹. rsc.orgmdpi.com Other studies have reported values such as 8021 M⁻¹cm⁻¹ and 8500 M⁻¹cm⁻¹. nih.govredalyc.org For the peak at ~290 nm, reported ε values include 5800 M⁻¹cm⁻¹ and 6089 M⁻¹cm⁻¹. nih.govnih.gov
Table 1: Reported Molar Extinction Coefficients (ε) for Dibenzofulvene-Piperidine Adduct in DMF
| Wavelength (nm) | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |
| ~290 | 5800 nih.gov |
| 289.8 | 6089 nih.gov |
| ~301 | 7800 rsc.orgmdpi.com |
| 301.0 | 8021 nih.gov |
| 302 | 8200 redalyc.org |
To illustrate the application of this method for this compound-resin, a hypothetical set of experimental data and the resulting loading calculation are presented below. This calculation uses the most frequently cited molar extinction coefficient of 7800 M⁻¹cm⁻¹ at 301 nm.
Table 2: Example Calculation of Fmoc Loading for this compound-Resin
| Parameter | Value |
| Mass of Peptide-Resin (m) | 2.10 mg |
| Volume of 20% Piperidine/DMF (V) | 3.00 mL |
| Cuvette Path Length (l) | 1.0 cm |
| Measured Absorbance at 301 nm (A) | 0.415 |
| Molar Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ |
| Calculated Loading | 0.25 mmol/g |
Calculation: Loading = (0.415 × 0.003 L) / (7800 L·mol⁻¹·cm⁻¹ × 0.0021 g × 1.0 cm) = 0.000076 mol/g = 0.076 mmol/g
Correction: There appears to be a miscalculation in the original hypothetical data. Re-calculating with the provided values: Loading = (0.415 * 0.003 L) / (7800 L·mol⁻¹·cm⁻¹ * 0.0021 g * 1.0 cm) = 0.00007604 mol/g = 0.076 mmol/g . The table has been updated with a corrected hypothetical absorbance value to yield a more typical loading value.
Recalculated Example:
| Parameter | Value |
| Mass of Peptide-Resin (m) | 2.10 mg |
| Volume of 20% Piperidine/DMF (V) | 3.00 mL |
| Cuvette Path Length (l) | 1.0 cm |
| Measured Absorbance at 301 nm (A) | 1.365 |
| Molar Extinction Coefficient (ε) | 7800 M⁻¹cm⁻¹ |
| Calculated Loading | 0.25 mmol/g |
Calculation: Loading = (1.365 × 0.003 L) / (7800 L·mol⁻¹·cm⁻¹ × 0.0021 g × 1.0 cm) = 0.00025 mol/g = 0.25 mmol/g
This spectrophotometric assay is a cornerstone of analytical control during SPPS, providing critical data that informs the entire synthesis process for complex peptides like this compound.
Future Directions and Emerging Research Avenues in Pseudoproline Chemistry
Development of Novel Pseudoproline Derivatives with Tailored Conformational and Chemical Properties
The success of existing pseudoproline dipeptides has spurred research into the development of new derivatives with precisely controlled conformational and chemical characteristics. chempep.com The primary goal is to fine-tune the properties of peptides for specific applications, ranging from therapeutic agents to novel biomaterials.
A key area of investigation involves the synthesis of pseudoprolines with varied substituents on the oxazolidine (B1195125) or thiazolidine (B150603) ring. researchgate.netsemanticscholar.org These modifications can significantly influence the cis/trans amide bond equilibrium, a critical factor in dictating peptide backbone conformation. researchgate.netresearchgate.net For instance, the introduction of a trifluoromethyl group has been shown to dramatically shift the cis:trans population, offering a powerful tool to control peptide geometry. researchgate.net By strategically altering the substituents, researchers can design pseudoprolines that either strongly favor a cis or trans conformation or allow for a dynamic equilibrium between the two states. This level of control is crucial for mimicking or disrupting specific peptide secondary structures.
Furthermore, the exploration of pseudoprolines derived from amino acids other than serine, threonine, and cysteine is an active area of research. merckmillipore.com Expanding the repertoire of pseudoproline building blocks would provide peptide chemists with a broader toolkit for manipulating peptide structure and function. The development of novel derivatives also extends to those with altered electronic properties, which can influence reactivity and stability. dntb.gov.ua For example, modifying the heteroatom within the pseudoproline ring, such as replacing oxygen with sulfur (in thiazolidines), alters the ring pucker and the electronic nature of the adjacent amide bond. researchgate.net
The table below summarizes some of the key research directions in the development of novel pseudoproline derivatives.
| Research Direction | Goal | Potential Impact |
| Varied Ring Substituents | Fine-tune cis/trans amide bond ratio and ring pucker. | Precise control over peptide secondary structure and conformation. |
| Novel Amino Acid Scaffolds | Expand the diversity of pseudoproline building blocks beyond Ser, Thr, and Cys. | Increased versatility in peptide design and synthesis. |
| Altered Heteroatoms | Modulate electronic properties and ring conformation. | Enhanced stability, reactivity, and unique conformational preferences. |
| Fluorinated Derivatives | Influence conformational equilibrium and metabolic stability. researchgate.net | Development of peptides with enhanced therapeutic properties. |
These advancements in designing and synthesizing novel pseudoproline derivatives hold immense promise for the future of peptide science, enabling the creation of peptides with tailored properties for a wide array of applications.
Advanced Computational Design of Pseudoproline-Containing Peptides
The integration of computational methods is revolutionizing the design and understanding of peptides incorporating pseudoproline residues. mdpi.com Molecular dynamics (MD) simulations and other computational tools provide invaluable insights into the conformational landscape of these modified peptides, guiding the rational design of sequences with desired structural and functional properties. mdpi.com
Furthermore, computational models can be used to screen virtual libraries of pseudoproline-containing peptides, identifying candidates with optimal binding affinities for specific biological targets. This in silico approach significantly accelerates the drug discovery process by prioritizing the most promising candidates for experimental validation. Advanced algorithms can also predict the solubility and aggregation propensity of pseudoproline-modified peptides, aiding in the design of sequences that are more amenable to synthesis and purification. chempep.com
The synergy between computational design and experimental synthesis is a powerful paradigm in modern peptide research. For example, computational predictions about the conformational effects of a novel pseudoproline derivative can guide its synthesis and subsequent incorporation into a peptide. The experimental characterization of the resulting peptide can then be used to refine and validate the computational models, creating a feedback loop that drives further innovation.
The table below highlights key applications of computational design in the context of pseudoproline chemistry.
| Application | Description | Benefit |
| Conformational Analysis | Predicting cis/trans isomerism, ring pucker, and backbone conformation. researchgate.netresearchgate.net | Rational design of peptides with specific secondary structures. |
| Virtual Screening | Identifying peptides with high binding affinity for biological targets. | Accelerated drug discovery and lead optimization. |
| Solubility & Aggregation Prediction | Forecasting the physicochemical properties of pseudoproline-containing peptides. chempep.com | Design of sequences with improved synthetic accessibility. |
| Model Refinement | Using experimental data to validate and improve computational models. | Enhanced predictive accuracy for future peptide design. |
As computational power and algorithmic sophistication continue to grow, the role of in silico design in pseudoproline chemistry is expected to become even more prominent, enabling the creation of increasingly complex and functional peptides.
Integration of Pseudoproline Chemistry with Continuous Flow Peptide Synthesis
The integration of pseudoproline dipeptides, including Fmoc-Gly-PsiProThr-OH, with continuous flow peptide synthesis represents a significant advancement in the efficient and automated production of complex peptides. chempep.comacs.org Flow chemistry offers several advantages over traditional batch synthesis, such as improved heat and mass transfer, enhanced reaction control, and the potential for higher throughput. mdpi.com The use of pseudoprolines within this automated framework further addresses the challenges associated with peptide aggregation during synthesis. mdpi.com
In flow-based solid-phase peptide synthesis (SPPS), reagents are continuously passed through a reactor containing the resin-bound peptide. This setup allows for precise control over reaction times and temperatures, which can be crucial for minimizing side reactions. mdpi.com However, peptide aggregation can still occur, leading to blockages in the system and reduced synthesis efficiency. nih.gov The incorporation of pseudoprolines helps to disrupt the formation of secondary structures that lead to aggregation, ensuring the smooth progression of the synthesis. chempep.com
Recent studies have explored the in-situ acylation of pseudoproline residues in a flow chemistry setting, which could offer a more cost-effective alternative to using pre-formed pseudoproline dipeptides. acs.org This approach involves incorporating the pseudoproline monomer and then coupling the subsequent amino acid in the flow synthesizer. While promising, this method requires careful optimization of coupling conditions to achieve high efficiency. acs.org
Despite the benefits, the use of pseudoprolines under the elevated temperatures and pressures sometimes employed in flow synthesis can lead to unexpected side reactions, such as aspartimide formation or the generation of imine derivatives. mdpi.com Therefore, careful optimization of the synthesis protocol, including temperature, pressure, and reagent choice, is crucial to maximize the benefits of combining pseudoproline chemistry with flow synthesis while minimizing undesirable outcomes. mdpi.com
The table below outlines the key aspects of integrating pseudoproline chemistry with continuous flow peptide synthesis.
| Aspect | Description | Advantage | Challenge |
| Aggregation Disruption | Pseudoprolines break up secondary structures that cause aggregation. chempep.com | Improved synthesis efficiency and higher purity of crude peptides. | Potential for side reactions under harsh flow conditions. mdpi.com |
| Automated Synthesis | Flow chemistry allows for the automated and high-throughput production of peptides. chempep.com | Increased productivity and reproducibility. | Requires careful optimization of reaction parameters. |
| In-situ Acylation | Coupling of the subsequent amino acid to an incorporated pseudoproline monomer. acs.org | Potential for cost savings compared to using pre-formed dipeptides. | Can have lower coupling efficiency for certain amino acids. acs.org |
| Process Optimization | Fine-tuning of temperature, pressure, and reagents. mdpi.com | Minimization of side reactions and maximization of yield. | Requires systematic investigation for each specific peptide sequence. |
The continued development of both flow synthesis technology and pseudoproline chemistry promises to further streamline the production of long and difficult peptides for research and therapeutic applications.
Exploration of Pseudoprolines in Chemical Protein Synthesis and Ligation Strategies
The application of pseudoproline chemistry is extending beyond the synthesis of peptides to the more complex challenge of chemical protein synthesis. rsc.org This field relies on the ligation of smaller, synthetically accessible peptide fragments to assemble a full-length protein. rsc.org Pseudoprolines can play a crucial role in this process, both by facilitating the synthesis of the individual peptide segments and by influencing the ligation reaction itself.
Native Chemical Ligation (NCL) is a widely used method for joining peptide fragments. rsc.org It typically involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. Variants of NCL and other ligation strategies have been developed to expand the range of ligation sites. nih.govpnas.org Pseudoprolines can be incorporated into peptide fragments to improve their solubility and prevent aggregation, which are common problems when working with larger, unprotected peptides in solution. chempep.com
Furthermore, ligation strategies have been developed that directly involve pseudoproline-like structures. acs.orgnih.gov For example, serine/threonine ligation (STL) involves the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) ester and another peptide with an N-terminal serine or threonine. nih.govpnas.org This reaction proceeds through an intermediate that can be considered a type of pseudoproline. Tam and coworkers have also developed a pseudoproline ligation method where a peptide with a C-terminal glycoaldehyde ester reacts with a peptide containing an N-terminal serine, threonine, or cysteine to form a stable oxazolidine or thiazolidine ring at the ligation site. nih.gov
These ligation methods offer alternatives to traditional NCL and expand the toolkit for chemical protein synthesis. The ability to form pseudoproline structures at the ligation junction can be used to introduce specific conformational constraints into the final protein product. semanticscholar.org
The table below summarizes the roles of pseudoprolines in chemical protein synthesis and ligation.
| Application | Description | Significance |
| Fragment Solubility | Incorporation of pseudoprolines into peptide fragments to enhance their solubility and prevent aggregation. chempep.com | Facilitates the handling and purification of peptide segments for ligation. |
| Serine/Threonine Ligation | A ligation method where the reaction proceeds through a pseudoproline-like intermediate. nih.govpnas.org | Provides an alternative to cysteine-dependent ligation strategies. |
| Pseudoproline Ligation | A method that forms a stable pseudoproline ring at the ligation site. nih.gov | Enables the introduction of a conformational kink at the ligation junction. |
| Conformational Control | Using pseudoproline formation during ligation to influence the final protein structure. semanticscholar.org | Offers a novel way to engineer protein folding and function. |
The exploration of pseudoprolines in the context of chemical protein synthesis is a rapidly advancing area, with the potential to enable the synthesis of increasingly complex and novel protein architectures.
Q & A
Q. What structural features of Fmoc-Gly-PsiProThr-OH make it useful in peptide synthesis?
this compound is a pseudoproline dipeptide containing a 2,2,5-trimethyl-4-oxazolidinecarboxylic acid moiety. This structure introduces conformational constraints, reducing peptide chain aggregation during solid-phase synthesis by disrupting β-sheet formation. Its molecular formula (C₂₄H₂₆N₂O₆) and weight (438.47 g/mol) are critical for calculating stoichiometry in coupling reactions .
Q. How does the pseudoproline motif in this compound enhance peptide synthesis efficiency?
Pseudoproline dipeptides act as temporary "kinks" in the peptide backbone, improving solubility and reducing steric hindrance. This minimizes aggregation, particularly in sequences prone to β-sheet formation (e.g., polyalanine regions). Post-synthesis, acidic cleavage (e.g., TFA) converts the pseudoproline into native Thr-Pro motifs .
Q. What are the recommended storage conditions for this compound to maintain stability?
Store the compound at -20°C in a sealed, desiccated container to prevent hydrolysis of the Fmoc group. For long-term stability (>6 months), store at -80°C. Prior to use, equilibrate to room temperature in a dry environment to avoid condensation .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this compound into challenging peptide sequences?
- Coupling Reagents : Use HBTU/HOBt or Oxyma Pure/DIC systems to enhance activation of the carboxyl group.
- Double Coupling : Perform two sequential couplings with fresh reagents for sterically hindered residues.
- Temperature : Conduct reactions at 40–50°C to improve solubility and reaction kinetics .
Q. What analytical techniques are most effective for characterizing this compound and its incorporated peptides?
- HPLC-MS : Use reverse-phase C18 columns with gradients of 0.1% TFA in water/acetonitrile to assess purity (>98%) and confirm molecular weight (438.47 g/mol).
- NMR : ¹H/¹³C NMR in DMSO-d₆ verifies stereochemical integrity, particularly the (4S,5R) configuration of the oxazolidine ring .
Q. How do researchers troubleshoot aggregation during synthesis of sequences containing this compound?
- Solvent Optimization : Replace DMF with DMSO or NMP for improved solubility.
- Pseudoproline Placement : Insert the dipeptide at every 5–7 residues in aggregation-prone regions.
- Microwave-Assisted Synthesis : Apply controlled heating (50–60°C) to reduce reaction time and improve yield .
Q. What are the limitations of using this compound in automated peptide synthesizers?
- Acid Sensitivity : Prolonged exposure to piperidine during Fmoc deprotection can hydrolyze the oxazolidine ring. Limit deprotection steps to <10 minutes.
- Side Reactions : Thioester formation may occur if the compound interacts with sulfur-containing residues. Use orthogonal protecting groups for cysteine .
Q. How does this compound impact the folding kinetics of synthesized peptides?
Studies show that pseudoprolines accelerate folding by directing native secondary structure formation. Circular dichroism (CD) spectroscopy can monitor α-helix or β-turn stabilization post-cleavage. Compare folding rates with/without pseudoproline incorporation to quantify effects .
Q. What strategies mitigate oxidative degradation of this compound during synthesis?
Q. How can researchers validate the bioactivity of peptides synthesized using this compound?
- Enzymatic Assays : Test protease resistance to confirm structural stability.
- Cell-Based Studies : Compare activity of pseudoproline-containing peptides vs. native sequences in receptor-binding assays (e.g., ELISA, SPR).
- Molecular Dynamics Simulations : Model conformational changes post-cleavage to predict functional impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
